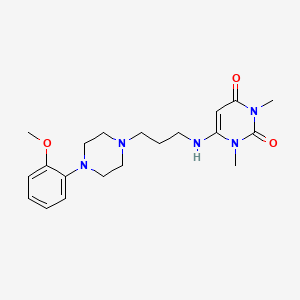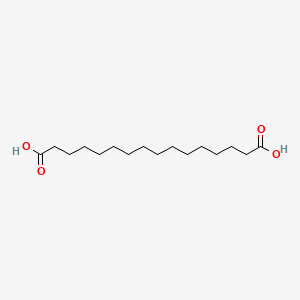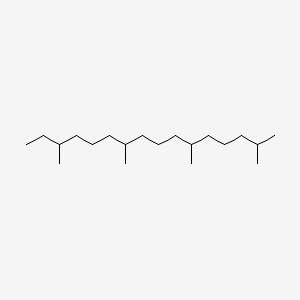
Ethyl beta-carboline-3-carboxylate
Overview
Description
This family of compounds is known for its diverse pharmacological properties, including anxiogenic, anticonvulsant, and anticancer activities . Beta CCE was initially isolated by Claus Braestrup during the search for endogenous ligands of the benzodiazepine receptor . Although it was not the endogenous ligand, it has shown promise as a lead compound for the development of psychotropic drugs .
Mechanism of Action
Target of Action
The primary target of Ethyl beta-carboline-3-carboxylate is the GABA-A receptor complex , specifically the benzodiazepine site . GABA-A receptors are crucial in the central nervous system, playing a significant role in inhibitory neurotransmission .
Mode of Action
This compound acts as an inverse agonist at the benzodiazepine site of the GABA-A receptor complex . This means it induces effects opposite to those of benzodiazepines, which are typically agonists . When administered with Diazepam, a benzodiazepine, it significantly inhibits the cGMP levels that are upregulated by Diazepam .
Biochemical Pathways
The compound’s interaction with the GABA-A receptor complex affects several behavioral situations. At high doses, it shows convulsive properties, while at moderate doses, it exhibits anxiogenic properties. At low doses, it enhances learning effects . These effects suggest a physiological relationship between memory processes, anxiety, and epileptic seizures through the GABA-A receptor channel .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It can induce convulsions at high doses, anxiety at moderate doses, and enhance learning at low doses . It also antagonizes the sedative effects of benzodiazepines .
Biochemical Analysis
Biochemical Properties
Ethyl beta-carboline-3-carboxylate plays a significant role in biochemical reactions, particularly in its interaction with the gamma-aminobutyric acid (GABA) A receptors. It acts as a partial inverse agonist of benzodiazepine activity at these receptors, which can lead to anxiogenic effects . The compound interacts with various enzymes and proteins, including those involved in neurotransmitter regulation. For instance, it has been shown to influence the secretion of neurotransmitters through receptor modulation .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to induce apoptosis in cervical cancer cells through the ROS-p38 MAPK signaling pathway . Additionally, it can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with GABA A receptors can alter cell function by modulating neurotransmitter release and receptor activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with benzodiazepine receptors. By acting as a partial inverse agonist, it can inhibit the effects of benzodiazepines and induce anxiogenic effects . The compound’s interaction with the GABA A receptor complex can lead to changes in gene expression and enzyme activity, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under experimental conditions, and its effects on cellular function have been observed in both in vitro and in vivo studies. For example, it has been found to inhibit aggressive behavior in mice and antagonize the effects of diazepam . Long-term studies have indicated that the compound can maintain its anxiogenic effects over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance learning and memory, while at moderate doses, it exhibits anxiogenic properties . High doses of the compound have been associated with convulsive properties and potential toxicity . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to neurotransmitter regulation. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels . The compound’s role in these pathways can influence its overall biochemical activity and effects on cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function. The compound’s distribution within the body is crucial for its pharmacological effects and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta CCE can be synthesized through various synthetic routes. One common method involves the condensation of tryptamine with glyoxylic acid, followed by esterification with ethanol to form the ethyl ester . The reaction conditions typically involve heating the reactants under reflux in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of Beta CCE often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization and chromatography are employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Beta CCE undergoes various chemical reactions, including:
Oxidation: Beta CCE can be oxidized to form carboxylic acid derivatives.
Reduction: Reduction reactions can convert Beta CCE to its corresponding alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the beta-carboline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted beta-carboline derivatives .
Scientific Research Applications
Beta CCE has a wide range of scientific research applications:
Medicine: It has shown potential in the treatment of anxiety, epilepsy, and cancer.
Industry: Beta CCE is used in the development of new psychotropic drugs and as a research tool in pharmacology.
Comparison with Similar Compounds
Similar Compounds
FG 7142: Another beta-carboline derivative with anxiogenic properties.
Beta-carboline-3-carboxylic acid methyl ester: Similar in structure but with different pharmacological effects.
Uniqueness of Beta CCE
Beta CCE is unique due to its high affinity for the benzodiazepine receptor and its ability to act as an inverse agonist. This property makes it a valuable tool in research and a potential lead compound for the development of new psychotropic drugs .
Properties
IUPAC Name |
ethyl 9H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-2-18-14(17)12-7-10-9-5-3-4-6-11(9)16-13(10)8-15-12/h3-8,16H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVRZNUMIKACTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70225208 | |
| Record name | Ethyl beta-carboline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855959 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
74214-62-3 | |
| Record name | Ethyl β-carboline-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74214-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl beta-carboline-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074214623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl beta-carboline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl β-carboline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL .BETA.-CARBOLINE-3-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYW8K5N21Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Ethyl Beta-Carboline-3-Carboxylate in the central nervous system?
A1: this compound primarily interacts with the GABAA receptor complex, a ligand-gated ion channel found throughout the central nervous system. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with the GABAA receptor complex?
A2: β-CCE acts as a negative allosteric modulator of the GABAA receptor complex. This means it binds to a site distinct from the GABA binding site and reduces the effects of GABA, an inhibitory neurotransmitter. [, , , , , , , , ]
Q3: What are the downstream consequences of this compound binding to the GABAA receptor complex?
A3: By antagonizing the effects of GABA at the GABAA receptor complex, β-CCE reduces GABAergic inhibition in the brain. This can lead to a range of effects, including:
- Increased neuronal excitability: β-CCE can increase the firing rate of neurons, potentially leading to anxiety, seizures, and other behavioral changes. [, , , , , , , ]
- Antagonism of benzodiazepine effects: β-CCE can block the anxiolytic, sedative, and anticonvulsant effects of benzodiazepines, which are positive allosteric modulators of the GABAA receptor complex. [, , , , , , , ]
- Alterations in dopamine metabolism: Research suggests that β-CCE may increase dopamine metabolism in certain brain regions, potentially contributing to its behavioral effects. []
Q4: How does the structure of this compound influence its activity at the GABAA receptor complex?
A4: The ester group at position 3 of the beta-carboline ring is crucial for β-CCE's interaction with the GABAA receptor complex. Modifications to this group, such as replacing it with an amide group, significantly reduce its affinity for the receptor. [] Additionally, the nature of the substituent at position 4 can also impact its activity, with certain substitutions leading to changes in potency and intrinsic efficacy. []
Q5: Are there any known structural analogs of this compound with different pharmacological profiles?
A5: Yes, several structural analogs of β-CCE exist, including:
- Mthis compound (β-CCM): Exhibits similar pharmacological properties to β-CCE, acting as a negative allosteric modulator at the GABAA receptor complex. [, , , , , , , , ]
- Methyl 6,7-Dimethoxy-4-Ethyl-Beta-Carboline-3-Carboxylate (DMCM): A potent convulsant and anxiogenic agent that acts as an inverse agonist at the benzodiazepine binding site of the GABAA receptor complex. [, , , , , , , , , , , , , , ]
Q6: How is this compound metabolized in vivo?
A6: β-CCE is primarily metabolized by esterases in the liver and kidneys. [, ] This rapid peripheral metabolism contributes to its relatively weak in vivo effects compared to its potency in vitro.
Q7: Can the pharmacological effects of this compound be blocked?
A7: Yes, the effects of β-CCE can be antagonized by:
- Benzodiazepine receptor antagonists: Compounds like flumazenil can block the effects of β-CCE by competing for binding at the benzodiazepine site of the GABAA receptor complex. [, , , , , , ]
- Positive allosteric modulators of the GABAA receptor complex: Drugs like diazepam can overcome the inhibitory effects of β-CCE by enhancing GABAergic transmission. [, , , ]
Q8: What in vitro models have been used to study the effects of this compound?
A8: Various in vitro models have been employed to investigate the pharmacological properties of β-CCE, including:
- Radioligand binding assays: These assays measure the ability of β-CCE to displace radiolabeled ligands from the GABAA receptor complex, providing information about its binding affinity and selectivity. [, , , , , , , , , ]
- Electrophysiological recordings: These techniques measure the effects of β-CCE on GABA-induced currents in neurons, providing insights into its functional consequences at the cellular level. [, , , , , , , , , , , , , ]
Q9: What are some of the behavioral effects of this compound observed in animal models?
A9: Animal studies have shown that β-CCE can produce a range of behavioral effects, including:
- Anxiogenic effects: β-CCE can increase anxiety-like behavior in rodents, suggesting a potential role in the pathophysiology of anxiety disorders. [, , , ]
- Proconvulsant effects: β-CCE can lower the seizure threshold and exacerbate seizures in animal models of epilepsy. [, , , , , , , , , ]
- Disruption of learning and memory: β-CCE has been shown to impair learning and memory in rodent models, highlighting its potential impact on cognitive function. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(2R)-3-hexadecoxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1196397.png)
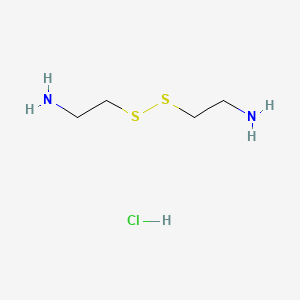

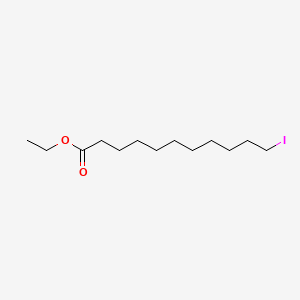
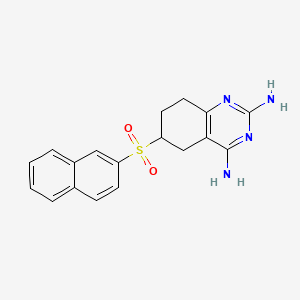
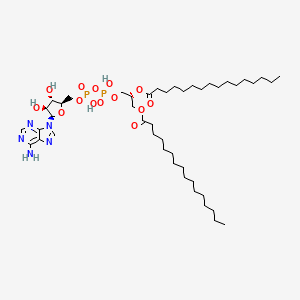
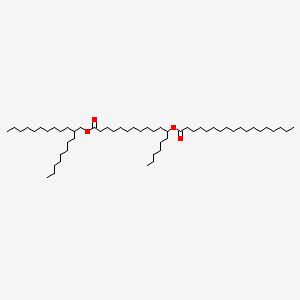
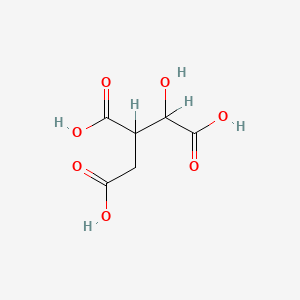
![8-Azaspiro[4.5]decane-7,9-dione, 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-](/img/structure/B1196413.png)
